(1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride
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Overview
Description
“(1,2,3,6-Tetrahydropyridin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2241142-68-5 . It has a molecular weight of 185.1 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2.2ClH/c7-5-6-1-3-8-4-2-6;;/h1,8H,2-5,7H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 185.1 .Scientific Research Applications
Catalytic Properties and Polymerization
- Synthesis and Catalysis : Zinc(II) complexes bearing iminopyridines, related to tetrahydropyridinyl methanamine, have been synthesized. These complexes are used as pre-catalysts for the polymerization of rac-lactide to produce polylactide, showing a preference for heterotactic polylactide (Kwon, Nayab, & Jeong, 2015).
Biochemical and Pharmacological Research
- Parkinson's Disease Model : 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), closely related to tetrahydropyridinyl methanamine, is used as a neurotoxin to model Parkinson's disease. This model helps in understanding the mitochondrial role in neurotoxicity and Parkinson's disease (Przedborski, Tieu, Perier, & Vila, 2004).
Chemical Synthesis and Structural Studies
- Complex Synthesis : Iron(III) complexes, involving derivatives of pyridinyl methanamine, have been synthesized for use in cellular imaging and photocytotoxicity in red light. These complexes exhibit properties valuable in bio-imaging and phototherapy research (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
- Peptide Research : A tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, related to tetrahydropyridinyl methanamine, has been synthesized to stabilize parallel turn conformations in peptides. This is significant in peptide-based drug design and structural biology (Bucci et al., 2018).
Biochemical Applications
- Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, structurally related to tetrahydropyridinyl methanamine, have been explored for their anticonvulsant properties. This research is crucial for developing new therapeutic agents for seizure disorders (Pandey & Srivastava, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-6-1-3-8-4-2-6;;/h1,8H,2-5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJNKPSMXDGQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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